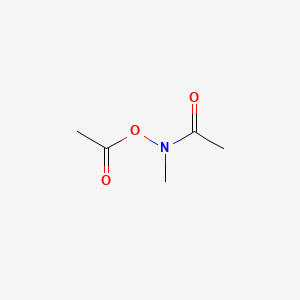![molecular formula C18H16N4O2 B11959877 N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline CAS No. 1081550-07-3](/img/structure/B11959877.png)
N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline is an organic compound with the molecular formula C14H14N4O2. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is often used in dye and pigment industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline typically involves the diazotization of N,N-dimethylaniline followed by coupling with 4-nitro-1-naphthylamine. The reaction conditions often include acidic environments to facilitate the diazotization process and maintain the stability of the diazonium salt.
Diazotization: N,N-dimethylaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-nitro-1-naphthylamine in an alkaline medium to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Conversion to N,N-dimethyl-4-[(E)-(4-amino-1-naphthyl)diazenyl]aniline.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Applications De Recherche Scientifique
N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial activity.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various materials.
Mécanisme D'action
The compound exerts its effects primarily through its azo linkage and nitro group. The azo bond can participate in electron transfer processes, while the nitro group can undergo reduction to form reactive intermediates. These properties make it useful in various chemical and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]aniline
- N,N-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline
- N,N-dimethyl-4-[(E)-(2-pyridyl)diazenyl]aniline
Uniqueness
N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and color properties.
Propriétés
Numéro CAS |
1081550-07-3 |
|---|---|
Formule moléculaire |
C18H16N4O2 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(4-nitronaphthalen-1-yl)diazenyl]aniline |
InChI |
InChI=1S/C18H16N4O2/c1-21(2)14-9-7-13(8-10-14)19-20-17-11-12-18(22(23)24)16-6-4-3-5-15(16)17/h3-12H,1-2H3 |
Clé InChI |
VOSGNALGSGFEIO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


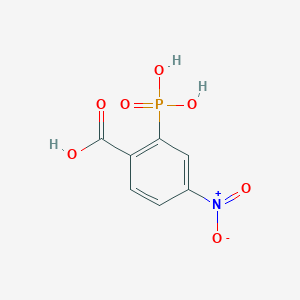
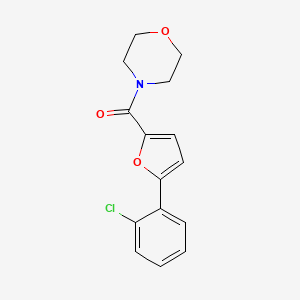



![2-({[4-(benzyloxy)phenyl]amino}methyl)-5-bromo-1H-isoindole-1,3(2H)-dione](/img/structure/B11959841.png)
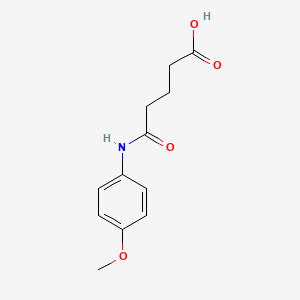
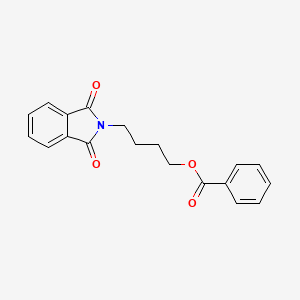
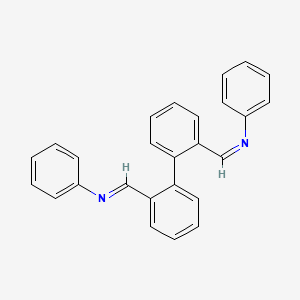



![4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11959891.png)
